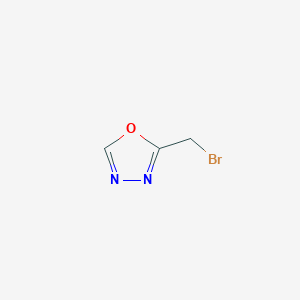

2-(Bromomethyl)-1,3,4-oxadiazole

Description

Properties

IUPAC Name |

2-(bromomethyl)-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3BrN2O/c4-1-3-6-5-2-7-3/h2H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULAVNMCMAIWAEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=C(O1)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Strategies of 2 Bromomethyl 1,3,4 Oxadiazole

Nucleophilic Substitution Reactions at the Bromomethyl Carbon

The primary mode of reactivity for 2-(bromomethyl)-1,3,4-oxadiazole involves the displacement of the bromide ion by a wide range of nucleophiles. The carbon atom of the bromomethyl group is electrophilic and readily attacked by electron-rich species, leading to the formation of new carbon-heteroatom or carbon-carbon bonds.

Reactions with Nitrogen-Containing Nucleophiles (e.g., Amines, Iminodiacetate (B1231623) Esters)

Nitrogen nucleophiles, such as primary and secondary amines, readily react with this compound to furnish the corresponding aminomethyl derivatives. These reactions are typically carried out in the presence of a base to neutralize the hydrobromic acid formed as a byproduct.

In a notable application, 2,5-bis(bromomethyl)-1,3,4-oxadiazole has been reacted with iminodiacetate esters. nih.gov For instance, the reaction with diethyl iminodiacetate in the presence of a base leads to the substitution of the bromine atoms, ultimately yielding 1,3,4-oxadiazole (B1194373) derivatives bearing carboxymethylamino groups after hydrolysis. nih.gov The reaction conditions, such as temperature and the choice of base, can be optimized to improve the yield of the desired product. nih.gov

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| 2,5-bis(bromomethyl)-1,3,4-oxadiazole | Diethyl iminodiacetate | Not specified | Aprotic solvent | Diethyl 2,2'-((((1,3,4-oxadiazole-2,5-diyl)bis(methylene))bis(azanetriyl))bis(acetate)) |

Another example involves the synthesis of 4-bromo[(N-5-substituted 1,3,4 oxadiazole-2 –yl)methyl]aniline derivatives. nih.govresearchgate.net This is achieved by reacting a substituted this compound with p-bromoaniline. nih.govresearchgate.net

Reactions with Oxygen-Containing Nucleophiles (e.g., Alcohols, Phenols)

Oxygen-based nucleophiles, including alcohols and phenols, can displace the bromide in this compound to form ether linkages. These reactions often require a base to deprotonate the alcohol or phenol (B47542), thereby increasing its nucleophilicity. For example, the reaction of this compound with a substituted phenol in the presence of a suitable base would yield a 2-((phenoxymethyl)methyl)-1,3,4-oxadiazole derivative.

Reactions with Sulfur-Containing Nucleophiles (e.g., Thiolates, Sulfinate Salts)

Sulfur nucleophiles are highly effective in displacing the bromide from this compound. Thiolates, generated from thiols and a base, react to form thioethers. For instance, 5-[(pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazole-2(3H)-thione has been reacted with various phenacyl bromides, demonstrating the susceptibility of a bromomethyl group to nucleophilic attack by a sulfur-containing heterocycle. nih.gov Similarly, the reaction of 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-thiol with 1-bromododecane (B92323) in the presence of potassium carbonate results in the formation of the corresponding thioether. nih.gov

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-thiol | 1-bromododecane | K2CO3 | DMF | 2-((dodecylthio)methyl)-5-(pyridin-4-yl)-1,3,4-oxadiazole |

Reactions with Carbon-Containing Nucleophiles (e.g., Grignard Reagents, Organolithiums)

While less common, carbon-based nucleophiles like Grignard reagents and organolithiums can react with this compound to form new carbon-carbon bonds. These reactions must be carried out under anhydrous conditions due to the high reactivity of the organometallic reagents. The reaction of a Grignard reagent, such as phenylmagnesium bromide, with this compound would be expected to yield 2-(phenylethyl)-1,3,4-oxadiazole. However, the outcome can sometimes be complicated by the basicity of the Grignard reagent. nih.gov

Reactivity of the 1,3,4-Oxadiazole Ring System with the Bromomethyl Group Present

The 1,3,4-oxadiazole ring is an electron-deficient heteroaromatic system. chemicalbook.com This electronic nature significantly influences its reactivity.

Electrophilic Aromatic Substitution (if applicable to the ring)

Due to the presence of two electronegative nitrogen atoms, the 1,3,4-oxadiazole ring is deactivated towards electrophilic aromatic substitution. chemicalbook.comnih.gov The electron density at the carbon atoms of the ring is low, making reactions with electrophiles difficult. chemicalbook.comrroij.com Electrophilic attack, if it occurs, is more likely to happen at a nitrogen atom, especially if the ring is substituted with electron-releasing groups. rroij.com The presence of the electron-withdrawing bromomethyl group further deactivates the ring, making direct electrophilic substitution on the oxadiazole ring itself highly unlikely.

Ring-Opening Reactions and Rearrangements

The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle characterized by significant stability. This stability arises from its aromatic nature and the arrangement of its heteroatoms. Unlike its isomer, 1,2,4-oxadiazole (B8745197), which contains a chemically labile O-N bond, the 1,3,4-oxadiazole ring does not have this feature and is generally resistant to ring-opening reactions under common synthetic conditions. researchgate.netrroij.comnih.gov

Extensive research into the rearrangements of oxadiazoles (B1248032), such as the Boulton-Katritzky rearrangement or the Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism, has predominantly focused on the 1,2,4-oxadiazole isomer. researchgate.netosi.lvchim.it These rearrangements are typically initiated by the cleavage of the weak O-N bond present in the 1,2,4-scaffold. researchgate.netchim.it

In contrast, literature detailing specific ring-opening or rearrangement reactions for this compound is scarce, which attests to the general stability of the 1,3,4-oxadiazole core. Reactions involving this compound almost exclusively occur at the exocyclic bromomethyl group, leaving the heterocyclic ring intact.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. While direct studies on this compound as a substrate in these reactions are limited, its reactivity can be inferred from the well-established behavior of benzylic halides in similar transformations. The C(sp³)-Br bond in the bromomethyl group can undergo oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle for various coupling reactions. The C-H bonds of the oxadiazole ring are generally less reactive and would require specific C-H activation conditions to participate in cross-coupling.

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. Benzylic halides, such as this compound, can serve as the electrophilic partner in this reaction. nih.gov

The reaction proceeds via a catalytic cycle involving the oxidative addition of the bromomethyl group to the Pd(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst. The use of various substituted aryl- and heteroarylboronic acids allows for the synthesis of a diverse range of 2-arylmethyl-1,3,4-oxadiazole derivatives.

| Parameter | Typical Conditions for Benzylic Bromide Coupling |

| Palladium Catalyst | PdCl₂(dppf)·CH₂Cl₂, Pd(PPh₃)₄ |

| Ligand | dppf, PPh₃ |

| Base | Cs₂CO₃, K₂CO₃, K₃PO₄ |

| Solvent | THF/H₂O, Dioxane/H₂O, Toluene |

| Temperature | 70-100 °C |

| Reactants | Benzyl bromide, Potassium aryltrifluoroborate / Arylboronic acid |

This table presents generalized conditions for Suzuki-Miyaura coupling involving benzylic bromides, based on reported literature. nih.gov

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org It is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, in the presence of an amine base. While the reaction is most efficient for C(sp²)-X bonds, the use of alkyl halides, including activated ones like benzylic bromides, has been reported. organic-chemistry.org

The key steps involve the formation of a copper(I) acetylide, oxidative addition of the halide to the Pd(0) species, transmetalation of the alkynyl group from copper to palladium, and reductive elimination. Coupling this compound with various terminal alkynes would provide access to 2-(alkynylmethyl)-1,3,4-oxadiazoles, which are valuable intermediates for further synthetic transformations.

| Parameter | Typical Conditions for Sonogashira Coupling |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |

| Copper Co-catalyst | CuI |

| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) |

| Solvent | THF, DMF, Acetonitrile (B52724) |

| Temperature | Room Temperature to 80 °C |

| Reactants | Aryl/Vinyl Halide, Terminal Alkyne |

This table outlines general conditions for the Sonogashira coupling reaction. wikipedia.orgorganic-chemistry.orglibretexts.org

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide (aryl, vinyl, or benzyl) with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The reaction with benzylic halides proceeds through oxidative addition of the C-Br bond to Pd(0), followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step yields the final product and regenerates the palladium catalyst. taylorandfrancis.com

The application of the Heck reaction to this compound would involve the coupling of the bromomethyl moiety with various alkenes, providing a route to 1,3,4-oxadiazole derivatives with extended side chains containing a double bond. The reaction typically shows high stereoselectivity, favoring the formation of the trans isomer. organic-chemistry.org

| Parameter | Typical Conditions for Heck Reaction with Benzylic Halides |

| Palladium Catalyst | Pd(OAc)₂, PdCl₂ |

| Ligand | PPh₃, P(o-tol)₃ |

| Base | Et₃N, K₂CO₃, NaOAc |

| Solvent | DMF, Acetonitrile, Toluene |

| Temperature | 80-140 °C |

| Reactants | Benzyl halide, Alkene |

This table summarizes general conditions for the Heck reaction involving benzylic halides. wikipedia.orgtaylorandfrancis.com

Applications in Advanced Organic Synthesis and Materials Science

Role as a Versatile Synthetic Building Block

The utility of 2-(bromomethyl)-1,3,4-oxadiazole as a synthetic intermediate is underscored by its ability to participate in a variety of chemical transformations, leading to the construction of diverse molecular architectures.

Construction of Complex Heterocyclic Systems

The 1,3,4-oxadiazole (B1194373) core is a prominent scaffold in medicinal chemistry and materials science. japsonline.comlifechemicals.com The presence of the bromomethyl group in this compound provides a reactive handle for the elaboration of this core into more complex heterocyclic systems. For instance, the bromomethyl group can readily undergo nucleophilic substitution reactions with various nucleophiles, such as amines, thiols, and alcohols, to introduce new functional groups and build larger heterocyclic frameworks. This approach has been utilized in the synthesis of various biologically active molecules and functional materials. japsonline.com

One notable application is the synthesis of linked heterocyclic systems. For example, the reaction of 2-(chloromethyl)-5-phenyl-1,3,4-oxadiazole, a related haloalkyl-oxadiazole, with (5-phenyl-1,3,4-oxadiazol-2-yl)methanethiol (B6206195) leads to the formation of methylthio-linked pyrimidinyl bis-1,3,4-oxadiazoles. japsonline.com This demonstrates the potential of haloalkyl-oxadiazoles to serve as connectors for constructing multi-heterocyclic assemblies.

Precursor for Advanced Ligands in Coordination Chemistry

The 1,3,4-oxadiazole ring system and its derivatives are known to act as effective ligands in coordination chemistry, forming stable complexes with a variety of metal ions. nih.govedu.krd The coordination ability of these ligands can be fine-tuned by introducing different substituents onto the oxadiazole ring. This compound serves as a key precursor for synthesizing such advanced ligands.

The reactive bromomethyl group allows for the facile introduction of various coordinating moieties. For example, reaction with pyridine-containing nucleophiles can lead to ligands capable of forming intricate coordination polymers or discrete metal complexes. nih.gov The resulting metal complexes often exhibit interesting photophysical, catalytic, or magnetic properties, making them suitable for applications in areas such as sensing, catalysis, and materials science. nih.govdntb.gov.ua

Intermediates in Multi-Component Reactions

Multi-component reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules from three or more starting materials in a single step. The reactivity of this compound makes it a potential candidate for use in MCRs. While specific examples involving this compound in MCRs are not extensively documented in the provided search results, the general reactivity of the 1,3,4-oxadiazole scaffold suggests its suitability for such transformations. goums.ac.irresearchgate.net For instance, the synthesis of functionalized 1,3,4-oxadiazole derivatives bearing a 2-aminobenzothiazole (B30445) moiety has been achieved through a four-component reaction, highlighting the potential of the oxadiazole core in complex reaction cascades. researchgate.net

Building Blocks for Macrocyclic and Supramolecular Architectures

Macrocycles and supramolecular assemblies are large, well-organized molecular systems with a wide range of applications, including molecular recognition, catalysis, and drug delivery. The rigid and planar nature of the 1,3,4-oxadiazole ring, combined with the synthetic versatility of the bromomethyl group, makes this compound an attractive building block for the construction of such architectures.

The bromomethyl group can be used to link multiple oxadiazole units together or to connect the oxadiazole core to other molecular components, leading to the formation of macrocycles. While direct examples using this compound for macrocycle synthesis are not explicitly detailed, the synthesis of oxazole-based macrocyclic scaffolds has been reported, demonstrating the feasibility of using heterocyclic building blocks for this purpose. nih.gov

Contributions to Functional Materials

The inherent properties of the 1,3,4-oxadiazole ring, such as its thermal stability and electron-deficient nature, make it a valuable component in the design of functional materials.

Development of Heat-Resistant Polymeric Materials

The 1,3,4-oxadiazole moiety is known for its excellent thermal and chemical stability. researchgate.net This has led to its incorporation into polymer backbones to enhance their heat resistance. Polymers containing the 1,3,4-oxadiazole ring often exhibit high decomposition temperatures and good mechanical properties, making them suitable for applications in high-performance plastics and specialty films. lifechemicals.com While the direct polymerization of this compound is not detailed, its derivatives can be used as monomers in polymerization reactions to create these heat-resistant materials.

Applications in Optical Materials (e.g., Optical Brighteners, Laser Dyes, Scintillators)

The unique photophysical properties of the 1,3,4-oxadiazole ring system are central to its application in various optical materials. nih.gov These compounds are known for their strong fluorescence, high quantum yields, and stability, making them ideal candidates for applications that involve the manipulation of light. researchgate.netresearchgate.net

Optical Brighteners: Derivatives of 1,3,4-oxadiazole are effective as optical brightening agents (OBAs), also known as fluorescent whitening agents. researchgate.netresearchgate.net These substances absorb ultraviolet light and re-emit it in the blue region of the visible spectrum, resulting in a whiter appearance of materials like textiles and polymers. Symmetrical stilbene (B7821643) derivatives incorporating the 1,3,4-oxadiazole moiety have been synthesized and shown to exhibit strong blue fluorescence. researchgate.netnih.gov For instance, certain stilbene-oxadiazole derivatives have demonstrated high fluorescence quantum yields in solvents like N,N-dimethylformamide (DMF) and have been successfully applied to polyester (B1180765) and polyamide fabrics, significantly improving their whiteness index. researchgate.net

Key Research Findings on Oxadiazole-Based Optical Brighteners

| Derivative Type | Key Findings | Fluorescence Quantum Yield (in DMF) | Reference |

|---|---|---|---|

| Symmetrical stilbene-oxadiazole derivatives | Exhibit strong bluish and greenish fluorescence emission. Applied to polyester and polyamide-6 fabrics, showing good whiteness and fastness properties. | 0.2 - 0.8 | researchgate.net |

| Stilbene optical brighteners with sodium sulfonate units | Show strong blue fluorescence emission and act as effective radiation protectants for baculoviruses. | 0.75 and 0.86 | nih.gov |

Laser Dyes: The 1,3,4-oxadiazole scaffold is also incorporated into molecules designed for use as laser dyes. researchgate.netnih.gov These dyes are used as the gain medium in dye lasers, valued for their tunability and high efficiency. The high fluorescence quantum yield and photostability of certain oxadiazole derivatives make them suitable for this demanding application, where they must withstand intense light excitation. researchgate.net

Scintillators: Scintillators are materials that emit light when exposed to ionizing radiation, a property crucial for radiation detection and measurement. 1,3,4-oxadiazole derivatives are investigated as organic scintillators due to their ability to efficiently convert the energy from radiation into detectable light signals. researchgate.netnih.govresearchgate.net Their fast fluorescence decay times and high luminescence efficiency contribute to their suitability for this purpose. Research has explored compounds like 2-(naphthyl)-5-(4-biphenylyl)-1,3,4-oxadiazole for their scintillation properties. osti.gov

Role as Anti-Corrosion Agents

The high thermal and chemical stability of 2,5-disubstituted 1,3,4-oxadiazole derivatives makes them effective anti-corrosion agents. researchgate.netnih.gov These compounds function by adsorbing onto the metal surface, forming a protective barrier that inhibits the electrochemical processes responsible for corrosion. researchgate.netkoreascience.kr The presence of heteroatoms (nitrogen and oxygen) in the oxadiazole ring, along with π-electrons, facilitates strong adsorption onto the vacant d-orbitals of metals like iron. researchgate.net

Studies have demonstrated that oxadiazole derivatives can act as efficient corrosion inhibitors for metals such as carbon steel in acidic environments. researchgate.net The effectiveness of the inhibition often increases with the concentration of the inhibitor. For example, 2,5-bis(4-dimethylaminophenyl)-1,3,4-oxadiazole (DAPO) has shown a corrosion inhibition efficiency of up to 93% for carbon steel in a 1 M HCl solution at a concentration of 1 mM. researchgate.net The adsorption of these molecules on the metal surface typically follows the Langmuir adsorption isotherm, and the mechanism can involve both physisorption and chemisorption. researchgate.netnih.gov

Corrosion Inhibition Efficiency of Oxadiazole Derivatives

| Inhibitor Compound | Metal | Corrosive Medium | Maximum Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|

| 2,5-bis(4-dimethylaminophenyl)-1,3,4-oxadiazole (DAPO) | Carbon Steel | 1 M HCl | 93 | researchgate.net |

| HDTPPB | Mild Steel | Acidic Medium | 95.77 | researchgate.net |

| Oxazole Derivative (Oxazole 3) | Steel | Acidic Environment | 95 | koreascience.kr |

Integration into Conducting Systems and Optoelectronic Devices (e.g., Organic Light-Emitting Diodes)

The electron-deficient nature of the 1,3,4-oxadiazole ring makes it an excellent component for electron-transporting materials (ETMs) and host materials in optoelectronic devices, particularly Organic Light-Emitting Diodes (OLEDs). researchgate.netnih.govresearchgate.netrsc.org In OLEDs, materials based on 1,3,4-oxadiazole facilitate the injection and transport of electrons from the cathode to the emissive layer, which is crucial for achieving high device efficiency and performance. researchgate.net

The incorporation of the 1,3,4-oxadiazole moiety into small molecules and polymers enhances their electron affinity, thermal stability, and charge-transporting capabilities. researchgate.netrsc.org 2,5-Diaryl-1,3,4-oxadiazoles are a prominent class of compounds extensively studied for these applications. rsc.orgdntb.gov.ua These materials are valued not only for their electron-transport properties but also for their wide energy gap and high triplet energy levels, which make them suitable as host materials for phosphorescent emitters in high-efficiency OLEDs. dntb.gov.ua

The versatility of the oxadiazole core allows for its combination with various other functional units to fine-tune the electronic and optical properties of the resulting materials for specific device architectures. polyu.edu.hk The reactive bromomethyl group on this compound provides a synthetic pathway to create more complex, functionalized oxadiazole derivatives tailored for advanced optoelectronic applications. nih.gov

Applications of 1,3,4-Oxadiazole Derivatives in OLEDs

| Role in OLED | Key Properties Conferred by Oxadiazole Moiety | Examples of Derivative Class | Reference |

|---|---|---|---|

| Electron Transport Material (ETM) | High electron affinity, good electron mobility, enhanced electron injection. | 2,5-Diaryl-1,3,4-oxadiazoles | researchgate.netrsc.org |

| Host Material | High thermal stability, wide energy gap, high triplet energy levels. | Small molecules and polymers containing the 1,3,4-oxadiazole ring. | researchgate.netdntb.gov.ua |

| Emitting Material | Strong fluorescence, high quantum efficiency. | Luminescent polymers and small molecules with 1,3,4-oxadiazole units. | researchgate.netrsc.org |

Advanced Spectroscopic Characterization and Computational Studies

Spectroscopic Analysis for Structural and Electronic Elucidation

Spectroscopic techniques are indispensable tools in the characterization of novel compounds. By analyzing the interaction of molecules with electromagnetic radiation, detailed information about their structure and electronic nature can be obtained. journalspub.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by mapping the carbon and hydrogen framework.

¹H NMR: In the proton NMR spectrum of 2-(bromomethyl)-1,3,4-oxadiazole, the methylene (B1212753) protons (-CH₂Br) are expected to produce a singlet in the region of δ 4.5-5.0 ppm. The exact chemical shift can be influenced by the solvent and the electronic environment. The proton on the oxadiazole ring typically appears further downfield.

¹³C NMR: The carbon NMR spectrum provides information about the different carbon environments in the molecule. The carbon of the bromomethyl group (-CH₂Br) is expected to resonate at approximately δ 30-40 ppm. The carbons of the 1,3,4-oxadiazole (B1194373) ring will have distinct chemical shifts, typically in the range of δ 140-165 ppm, reflecting their positions within the heterocyclic system. researchgate.net The structures of newly synthesized 1,3,4-oxadiazole derivatives are often established using a combination of spectroscopic methods including ¹H NMR and ¹³C NMR. nih.gov

Table 1: Predicted NMR Chemical Shifts (δ) for this compound

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| -CH₂Br | ~4.7 | ~35 |

| C2 (Oxadiazole) | - | ~163 |

| C5 (Oxadiazole) | ~8.5 | ~158 |

Note: These are approximate values and can vary based on experimental conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by analyzing their vibrational modes. cardiff.ac.uk

IR Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. Key vibrational frequencies include:

C-H stretching: around 2900-3000 cm⁻¹ for the methylene group.

C=N stretching: typically in the region of 1610-1650 cm⁻¹ for the oxadiazole ring. nih.gov

C-O-C stretching: of the oxadiazole ring, usually observed around 1020-1070 cm⁻¹.

C-Br stretching: in the lower frequency region, typically 500-600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for symmetric vibrations and non-polar bonds, which may be weak in the IR spectrum. researchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| C-H stretch | 2900-3000 |

| C=N stretch | 1610-1650 |

| C-O-C stretch | 1020-1070 |

| C-Br stretch | 500-600 |

Mass Spectrometry (MS and High-Resolution MS) for Molecular Formula Determination

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of a compound. journalspub.com

MS: In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected. Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺), corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula by distinguishing between compounds with the same nominal mass. stmjournals.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. journalspub.com The 1,3,4-oxadiazole ring is a chromophore that absorbs in the UV region. The absorption maximum (λmax) for this compound is expected to be in the range of 200-300 nm, corresponding to π → π* and n → π* electronic transitions within the heterocyclic ring. nih.govresearchgate.net The solvent can influence the position and intensity of these absorption bands.

Single-Crystal X-ray Diffraction for Solid-State Structure

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. researchgate.netnih.gov This technique can provide precise information on bond lengths, bond angles, and intermolecular interactions in the solid state. For this compound, this analysis would confirm the planarity of the oxadiazole ring and determine the conformation of the bromomethyl group relative to the ring. For a related compound, 2-[(4-bromobenzyl)thio]-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole, the C–O bond lengths in the oxadiazole ring were found to be 1.373(7) Å and 1.364(6) Å, while the C=N bond lengths were 1.291(7) Å and 1.304(8) Å, and the N–N bond length was 1.421(7) Å. uzh.ch

Computational Chemistry and Theoretical Investigations

Computational chemistry provides theoretical insights that complement experimental data, aiding in the interpretation of spectroscopic results and predicting molecular properties. nih.gov

Density Functional Theory (DFT): DFT calculations are widely used to optimize the geometry of molecules and predict their spectroscopic properties, such as NMR chemical shifts, vibrational frequencies, and electronic transitions. researchgate.net For 1,3,4-oxadiazole derivatives, DFT studies can help to understand their stability, reactivity, and potential as inhibitors for enzymes like VEGFR2. nih.gov

Molecular Electrostatic Potential (MESP): MESP maps are used to visualize the charge distribution within a molecule, identifying electrophilic and nucleophilic sites. This information is valuable for predicting the reactivity of this compound in chemical reactions. iaea.org

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are important for understanding the electronic properties and reactivity of a molecule. The HOMO-LUMO energy gap can be correlated with the electronic transitions observed in the UV-Vis spectrum. iaea.org

Density Functional Theory (DFT) Calculations for Geometrical and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For derivatives of 1,3,4-oxadiazole, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are standard for optimizing molecular geometry and determining structural parameters. ajchem-a.comresearchgate.net

In a DFT study of a related compound, 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole (B15214103), the optimized structure revealed key bond lengths and angles, which are expected to be similar for this compound due to the conserved 1,3,4-oxadiazole core. ajchem-a.com The calculations provide a detailed picture of the molecule's three-dimensional shape, including the planarity of the oxadiazole ring and the orientation of the bromomethyl substituent. The electronic properties, such as dipole moment and the distribution of electron density, are also determined. For instance, the calculated dipole moment for 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole was found to be 3.3514 Debye, indicating a polar molecule; a similar polarity is anticipated for this compound. ajchem-a.com

These fundamental calculations are the bedrock for more advanced computational analyses, including vibrational frequency predictions (FT-IR and Raman spectra), which typically show good agreement with experimental data after scaling. researchgate.net

Molecular Electrostatic Potential (MEP) Analysis for Reactivity Prediction

Molecular Electrostatic Potential (MEP) analysis is a critical tool for predicting the reactive sites of a molecule for both electrophilic and nucleophilic attacks. The MEP map provides a visual representation of the electrostatic potential on the electron density surface. Different colors denote varying potential values: red indicates regions of most negative potential (rich in electrons, prone to electrophilic attack), while blue indicates the most positive potential (electron-poor, prone to nucleophilic attack).

For 1,3,4-oxadiazole derivatives, MEP studies consistently show that the most negative potential is located around the nitrogen atoms of the oxadiazole ring. ajchem-a.com This suggests that the nitrogen atoms are the most probable sites for electrophilic attack. Conversely, the regions of positive potential are typically found around the hydrogen atoms, identifying them as likely sites for nucleophilic interaction. In the case of this compound, the MEP surface would likely highlight the oxadiazole's nitrogen atoms as the primary binding sites for electrophiles. ajchem-a.com This predictive capability is invaluable for understanding how the molecule will interact with other reactants and biological targets.

Frontier Molecular Orbital (FMO) Theory Analysis for Reaction Pathways

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energies of these orbitals and the gap between them (HOMO-LUMO gap) are key indicators of a molecule's kinetic stability, chemical reactivity, and electronic transport properties. ajchem-a.comlibretexts.org

A small HOMO-LUMO energy gap implies high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. ajchem-a.com DFT calculations for 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole determined the HOMO energy to be -6.5743 eV and the LUMO energy to be -2.0928 eV, resulting in an energy gap of 4.4815 eV. ajchem-a.com This relatively large gap suggests good kinetic stability. ajchem-a.com Similar calculations for this compound would provide crucial information about its reactivity. The distribution of the HOMO and LUMO across the molecule's structure indicates the regions that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO), thereby clarifying potential reaction pathways. libretexts.org

Table 1: Predicted Frontier Molecular Orbital Properties This table presents expected values for this compound based on published data for structurally similar 1,3,4-oxadiazole derivatives.

| Parameter | Predicted Value (eV) | Implication |

|---|---|---|

| HOMO Energy | ~ -6.6 to -7.0 | Electron-donating capability |

| LUMO Energy | ~ -2.0 to -2.5 | Electron-accepting capability |

| Energy Gap (ΔE) | ~ 4.0 to 5.0 | High kinetic stability and low reactivity |

Data extrapolated from studies on related oxadiazole compounds. ajchem-a.com

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. While often applied to biological systems, MD simulations are also valuable for analyzing the conformational landscape and dynamics of non-biological small molecules in various environments. nih.govsapub.org

For a molecule like this compound, which has a rotatable bond between the methylene group and the oxadiazole ring, MD simulations can explore its conformational flexibility. These simulations can determine the most stable conformations (lowest energy states) and the energy barriers between them. sapub.org By simulating the molecule's behavior in a solvent, one can understand how intermolecular interactions influence its shape and dynamics. This is particularly relevant for predicting how the molecule might fit into a constrained space, such as the active site of an enzyme or a crystal lattice. Recent studies on other 1,3,4-oxadiazole derivatives have used MD simulations to confirm the stability of ligand-protein complexes derived from docking studies. nih.gov

Prediction of Key Molecular Descriptors

Molecular descriptors are numerical values that characterize the properties of a molecule. They are widely used in quantitative structure-activity relationship (QSAR) studies, medicinal chemistry, and materials science to predict a compound's physicochemical properties and biological activity. nih.govresearchgate.net Key descriptors include the topological polar surface area (TPSA), the logarithm of the partition coefficient (LogP), and the number of rotatable bonds.

Topological Polar Surface Area (TPSA): TPSA is defined as the sum of the surface areas of polar atoms (usually oxygens and nitrogens) in a molecule. nih.gov It is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration. researchgate.netuniroma1.it

LogP: This value represents the lipophilicity of a compound, indicating its distribution preference between an octanol (B41247) and a water phase. It is a critical factor in predicting a drug's membrane permeability and pharmacokinetic profile. researchgate.net

Rotatable Bonds: The number of rotatable bonds influences the conformational flexibility of a molecule, which can affect its binding affinity to a target.

These descriptors can be readily calculated using computational software. For this compound, these predicted values provide a preliminary assessment of its drug-like properties.

Table 2: Predicted Molecular Descriptors for this compound This interactive table shows predicted physicochemical properties. Users can sort the data by clicking on the headers.

| Descriptor | Predicted Value | Significance |

|---|---|---|

| Molecular Formula | C3H3BrN2O | Basic molecular composition |

| Molecular Weight | 162.97 g/mol | Affects diffusion and transport |

| Topological Polar Surface Area (TPSA) | 45.9 Ų | Related to membrane permeability nih.govresearchgate.net |

| LogP (Predicted) | ~ 0.7 - 1.0 | Indicates moderate lipophilicity researchgate.net |

| Number of Rotatable Bonds | 1 | Low conformational flexibility |

| Hydrogen Bond Donors | 0 | Capacity to donate hydrogen bonds |

| Hydrogen Bond Acceptors | 3 | Capacity to accept hydrogen bonds |

Values are estimated based on computational models and data for similar structures like 5-(bromomethyl)-1,2,4-oxadiazole. uni.lu

Future Research Directions and Emerging Opportunities

Exploration of Novel and Sustainable Synthetic Approaches

The development of novel and sustainable synthetic methods for 2-(bromomethyl)-1,3,4-oxadiazole and its derivatives is a key area of future research. While traditional methods often rely on harsh reagents and solvents, the principles of green chemistry are driving the exploration of more environmentally friendly alternatives. researchgate.netrsc.org

Future work will likely focus on:

Microwave-Assisted Synthesis: This technique has been shown to reduce reaction times and improve yields for the synthesis of various 1,3,4-oxadiazole (B1194373) derivatives. researchgate.netnih.gov Further exploration of microwave irradiation for the synthesis of this compound could lead to more efficient and scalable processes.

Solvent-Free Reactions: The elimination of volatile and often toxic organic solvents is a primary goal of green chemistry. researchgate.net Research into solid-state reactions or the use of deep eutectic solvents could provide sustainable alternatives for the synthesis of these compounds.

Catalytic Methods: The use of reusable catalysts, such as copper oxide nanoparticles, can improve the efficiency and sustainability of synthetic processes. organic-chemistry.org Investigating novel catalytic systems for the formation of the oxadiazole ring or for subsequent functionalization could lead to more atom-economical and environmentally benign syntheses.

Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and process control. beilstein-journals.org Applying flow chemistry to the synthesis of this compound could enable safer handling of reactive intermediates and facilitate large-scale production.

Discovery of Undiscovered Reactivity Patterns and Chemical Transformations

The bromomethyl group in this compound is a versatile synthetic handle, allowing for a wide range of chemical transformations. Future research will undoubtedly uncover new reactivity patterns and expand the synthetic utility of this compound.

Key areas for exploration include:

Nucleophilic Substitution Reactions: The bromine atom is a good leaving group, making the methylene (B1212753) carbon susceptible to attack by a variety of nucleophiles. While reactions with amines and thiols are known, exploring reactions with a broader range of nucleophiles, including carbanions and organometallic reagents, could lead to the synthesis of novel derivatives with unique properties.

Cross-Coupling Reactions: The development of new cross-coupling methodologies involving the C-Br bond could provide access to a wider range of functionalized 1,3,4-oxadiazoles. This could include Suzuki, Sonogashira, and Buchwald-Hartwig type couplings.

Radical Reactions: Investigating the participation of the bromomethyl group in radical reactions could open up new avenues for C-C and C-heteroatom bond formation.

Ring Transformation Reactions: Although the 1,3,4-oxadiazole ring is generally stable, exploring conditions that could induce ring-opening or rearrangement reactions could lead to the synthesis of other heterocyclic systems. chim.it

Development of Advanced Functional Materials with Tailored Properties

The unique combination of thermal stability, chemical resistance, and electronic properties of the 1,3,4-oxadiazole ring makes it an attractive building block for advanced functional materials. nih.govresearchgate.net The ability to functionalize the ring system via the bromomethyl group allows for the tailoring of material properties for specific applications.

Future research in this area will likely focus on:

Organic Light-Emitting Diodes (OLEDs): 1,3,4-Oxadiazole derivatives are known for their electron-transporting and light-emitting properties. nih.govresearchgate.net By incorporating this compound into polymers or as a ligand in metal complexes, it may be possible to develop new materials for more efficient and stable OLEDs.

Polymers with High Thermal Stability: The inherent thermal stability of the oxadiazole ring can be exploited to create polymers with high decomposition temperatures. researchgate.net Polyimides and polyamides containing the 1,3,4-oxadiazole moiety have been shown to exhibit excellent thermal properties. researchgate.net

Fluorescent Sensors: The fluorescence properties of some 1,3,4-oxadiazole derivatives can be modulated by the presence of specific analytes. researchgate.net This opens up the possibility of developing chemosensors for the detection of metal ions, anions, or biologically important molecules.

Corrosion Inhibitors: The ability of oxadiazole derivatives to adsorb onto metal surfaces makes them effective corrosion inhibitors. researchgate.net Further research into the design and synthesis of new derivatives could lead to more efficient and environmentally friendly corrosion protection.

Integration into Complex Chemical Systems for Advanced Applications

The versatility of this compound as a building block allows for its integration into more complex chemical systems, leading to advanced applications in medicine and beyond.

Emerging opportunities include:

Multi-target Drug Design: The 1,3,4-oxadiazole scaffold is present in a number of biologically active molecules. nih.govnih.gov By combining the oxadiazole ring with other pharmacophores via the bromomethyl linker, it is possible to design hybrid molecules that can interact with multiple biological targets, a strategy that is gaining traction in the treatment of complex diseases like cancer and Alzheimer's disease. rsc.orgnih.gov

Bioconjugation: The reactive bromomethyl group can be used to attach the oxadiazole moiety to biomolecules such as proteins, peptides, or nucleic acids. This could be used to develop new diagnostic tools, targeted drug delivery systems, or to study biological processes.

Supramolecular Chemistry: The ability of the 1,3,4-oxadiazole ring to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, makes it an interesting component for the construction of supramolecular assemblies. These assemblies could have applications in areas such as molecular recognition, catalysis, and materials science.

Green Chemistry Aspects in Synthesis and Application

The principles of green chemistry are becoming increasingly important in all areas of chemical research and development. beilstein-journals.org For this compound and its derivatives, there are significant opportunities to implement greener practices in both their synthesis and application.

Future research should prioritize:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a key principle of green chemistry. researchgate.net This involves minimizing the use of protecting groups and auxiliary reagents.

Use of Renewable Feedstocks: Exploring the use of renewable resources as starting materials for the synthesis of the oxadiazole ring would be a significant step towards a more sustainable chemical industry.

Biodegradability: Designing molecules that are effective for their intended purpose but that will degrade into harmless products after use is a major challenge. Investigating the biodegradability of 1,3,4-oxadiazole derivatives and designing them for environmental compatibility will be an important area of future research.

Energy Efficiency: The use of energy-efficient synthetic methods, such as microwave-assisted synthesis and reactions at ambient temperature, can significantly reduce the environmental impact of chemical production. nih.govresearchgate.net

Q & A

Q. What are the common synthetic routes for 2-(bromomethyl)-1,3,4-oxadiazole derivatives, and how are reaction conditions optimized?

- Methodological Answer : A widely used approach involves cyclization reactions using phosphoryl chloride (POCl₃) as a cyclizing agent. For example, 2-(bromomethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole is synthesized by reacting 4-methoxyphenylhydrazide with bromoacetyl bromide in POCl₃ at 90°C for 6 hours, followed by neutralization and silica column chromatography (CH₂Cl₂ eluent) to achieve 28% yield . Optimization includes adjusting stoichiometry, temperature, and purification techniques (e.g., recrystallization vs. column chromatography) to improve yields, which can vary from 27.7% to 83.3% depending on substituents .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound derivatives?

- Methodological Answer :

- ¹H/¹³C NMR : Confirms substituent positions and integration ratios. For example, the bromomethyl group (CH₂Br) appears as a singlet at δ 4.59 ppm in ¹H NMR .

- HRMS : Validates molecular weight (e.g., [M+H]⁺ peaks matching calculated values within 0.5 ppm error) .

- X-ray crystallography : Resolves crystal packing and bond angles, as demonstrated for 2-(benzylthio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole (monoclinic system, space group P21/c) .

Q. How does the bromomethyl group influence the reactivity of 1,3,4-oxadiazole derivatives?

- Methodological Answer : The bromomethyl (–CH₂Br) moiety serves as a reactive site for nucleophilic substitution (e.g., with amines or thiols) to introduce functional groups. Its electron-withdrawing nature also stabilizes the oxadiazole ring, enhancing aromaticity and resistance to ring-opening reactions . Kinetic studies show that bromine substitution accelerates SN2 reactions compared to chloromethyl analogues .

Advanced Research Questions

Q. How can researchers address conflicting yield data in the synthesis of substituted 2-(bromomethyl)-1,3,4-oxadiazoles?

- Steric effects : Bulky substituents (e.g., 4-bromobenzyl) hinder cyclization.

- Reaction medium : Polar aprotic solvents (e.g., acetonitrile) improve solubility but may promote side reactions.

- Purification methods : Low-yield compounds (e.g., 2-((5-(pyrazol-4-yl)thio)acetonitrile, 27.7%) often require rigorous chromatography .

Mitigation strategies include microwave-assisted synthesis to reduce reaction time and computational modeling (DFT) to predict steric/electronic barriers .

Q. What experimental designs are recommended for evaluating the biological activity of this compound derivatives?

- Methodological Answer :

- Fungicidal assays : Test compounds at 50 µg/mL against plant pathogens (e.g., Sclerotinia sclerotiorum), measuring inhibition rates via microplate dilution. Compounds with >50% inhibition are prioritized .

- Molecular docking : Use tools like AutoDock Vina to simulate binding to target proteins (e.g., succinate dehydrogenase (SDH), PDB:2FBW). Key interactions include hydrogen bonds with carbonyl groups and π-π stacking with aromatic residues .

- Structure-activity relationship (SAR) : Modify substituents (e.g., replacing bromine with chlorine) to assess impact on bioactivity .

Q. How can the bromomethyl group be leveraged for post-synthetic modifications in drug discovery?

- Methodological Answer :

- Nucleophilic substitution : React with amines (e.g., piperazine) to generate alkylated derivatives. For example, 2-(bromomethyl)-5-phenyl-1,3,4-oxadiazole reacts with piperazine in the presence of K₂CO₃ to form N-alkylated piperazine derivatives .

- Cross-coupling reactions : Employ Suzuki-Miyaura conditions (Pd catalysts) to introduce aryl/heteroaryl groups at the bromine site .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.